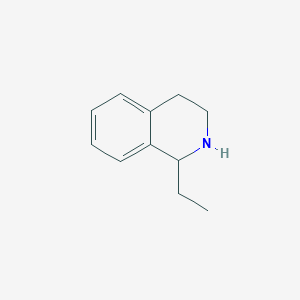

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular formula of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline is C11H15N . Its average mass is 161.243 Da and its monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroisoquinolines are complex and diverse. For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .Applications De Recherche Scientifique

Biological Activities Against Infective Pathogens

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new antimicrobial agents.

Neurodegenerative Disorders Treatment

THIQ based compounds have shown potential in the treatment of neurodegenerative disorders . This is particularly important given the increasing prevalence of conditions such as Alzheimer’s and Parkinson’s diseases.

Medicinal Chemistry Research

The THIQ heterocyclic scaffold, including 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community . This is due to its diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity.

Structural-Activity Relationship (SAR) Studies

THIQ analogs, including 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, are used in SAR studies to understand the relationship between the chemical or 3D structure of a molecule and its biological activity .

C(1)-Functionalization of Tetrahydroisoquinolines

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be used in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . This process is important for the synthesis of various alkaloids displaying multifarious biological activities.

Precursors for Various Alkaloids

1-Ethyl-1,2,3,4-tetrahydroisoquinoline and its C(1)-substituted derivatives can act as precursors for various alkaloids . These alkaloids have a wide range of biological activities, making them valuable in medicinal chemistry.

Antineuroinflammatory Agents

N-benzyl THIQs, which can be derived from 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, are known to function as antineuroinflammatory agents . This suggests potential applications in the treatment of neuroinflammatory conditions.

Asymmetric Catalysis

THIQ derivatives, including 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, have broad applications in asymmetric catalysis as chiral scaffolds . This is important in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Mécanisme D'action

Target of Action

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, including binding to active sites, allosteric modulation, and influencing signal transduction pathways . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the 1-Ethyl-THIQ molecule.

Biochemical Pathways

1-Ethyl-THIQ likely affects multiple biochemical pathways due to its structural similarity to THIQs. THIQs are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism . The downstream effects of these interactions can include changes in cellular function, modulation of immune responses, and alterations in neuronal activity .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .

Result of Action

The molecular and cellular effects of 1-Ethyl-THIQ’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQs, the effects could potentially include modulation of cellular signaling, alteration of enzyme activity, and changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the activity of metabolic enzymes, can also influence the action and efficacy of a compound .

Safety and Hazards

Orientations Futures

The future directions of research on 1,2,3,4-tetrahydroisoquinolines are promising. There is considerable interest in organic and medicinal chemistry toward the synthesis of various biologically important nitrogen heterocycles . The development of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .

Propriétés

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVZWUSBKDYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)

![7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426507.png)

![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)

![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)